3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid is a significant compound in chemical research, characterized by its unique molecular structure and potential applications. Its molecular formula is C13H7N3O4, and it has a molecular weight of 269.21 g/mol. The compound is often utilized in various scientific studies due to its interesting chemical properties and biological activities.
This compound belongs to the class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including potential anti-cancer and anti-inflammatory effects. It is also classified under carboxylic acids due to the presence of the benzoic acid moiety in its structure.
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid can be achieved through various methods. One notable approach involves multi-step synthetic routes that begin with simpler precursors leading to the formation of the pyrrolopyrazine core, followed by functionalization to introduce the benzoic acid group.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification purposes. The retrosynthetic analysis indicates that one-step synthesis may also be feasible using specific reagents and catalysts that facilitate the formation of both the pyrrolopyrazine and benzoic acid components in a single reaction step .
The molecular structure of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid features a complex arrangement of rings and functional groups. The compound consists of a pyrrolopyrazine ring fused with a benzoic acid moiety.
Key structural data includes:
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles. These may include:
The reactivity profile suggests that the compound can participate in nucleophilic substitutions due to the presence of electrophilic sites within its structure. Reaction conditions must be optimized to avoid decomposition or side reactions .
The mechanism of action for 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant in pathways associated with inflammation or cancer progression.
Research indicates that compounds within this class may inhibit specific kinases or modulate signaling pathways involved in cell proliferation and apoptosis. Further studies are necessary to clarify these interactions at the molecular level .
The physical properties of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid include:
Chemical properties include:
Relevant data from spectral analyses (e.g., NMR and IR spectra) can provide insights into the functional groups present and their environments within the molecule .
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid finds applications in various scientific fields:
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid (CAS 404381-55-1) begins with constructing the tricyclic pyrrolopyrazine core. Advanced routes employ condensation reactions between diketone precursors and diamine derivatives, typically using hydrazine hydrate or o-phenylenediamine under reflux conditions [3] [9]. A critical optimization involves cyclization temperature control (80–110°C) to prevent decarboxylation side reactions. For example, reacting 2,3-pyrazinedicarboxylic acid anhydride with substituted amines yields the pyrrolo[3,4-b]pyrazine dione scaffold, though yields vary significantly based on substituent sterics [3].
Post-cyclization, the C6 position is functionalized with benzoic acid via nucleophilic displacement, utilizing N-alkylation with methyl 3-(bromomethyl)benzoate followed by alkaline ester hydrolysis. This step achieves 65–78% yields when conducted in anhydrous DMF with cesium carbonate as a base, minimizing O-alkylation byproducts [1] [3]. Microwave-assisted cyclization (150°C, 20 min) enhances reaction efficiency, improving yields from 52% to 86% compared to conventional heating [9].
Table 1: Cyclization Methods for Pyrrolo[3,4-b]pyrazine Core
Precursor | Conditions | Yield | Key Observation |
---|---|---|---|
Pyrazine-2,3-dicarboximide | Hydrazine, EtOH, 80°C, 8h | 68% | Forms unsubstituted core |
3-Aminomethylbenzoate | Cs₂CO₃, DMF, 110°C, 12h | 75% | Direct N-alkylation |
Bromoester derivative | MW, 150°C, DMF, 20 min | 86% | Reduced decomposition |
The benzoic acid group in this compound serves as a versatile handle for derivatization. Key strategies include:
Solvent selection profoundly impacts functionalization efficiency. Polar aprotic solvents (DMF, acetonitrile) favor N-acylation over esterification, while pyrrolopyrazine stability requires pH control (pH 7–9) to prevent dione ring hydrolysis [5]. Notably, *ortho-substitution on the benzoic acid group necessitates steric accommodation through high-temperature protocols (120°C) or catalysts like DMAP [3].
Table 2: Benzoic Acid Functionalization Reactions
Reaction Type | Reagents/Conditions | Product Application | Yield Range |
---|---|---|---|
Amide coupling | HATU, DIPEA, DMF, rt, 4h | Anticancer scaffolds | 70–85% |
Hydrazide formation | NH₂NH₂, EtOH, reflux, 6h | Oxadiazole precursors | 80–92% |
Esterification | MeOH, H₂SO₄, 60°C, 12h | Pro-drug intermediates | 65–78% |
Regioselectivity challenges arise during electrophilic substitutions on the pyrrolo[3,4-b]pyrazine core due to competing C3 vs. C2 reactivity. Studies show that electron-withdrawing dione groups deactivate C2, directing electrophiles to C3 under mild halogenation (e.g., N-bromosuccinimide in DMF at 0°C) [3] [8]. For the target compound, this permits bromination at C3 prior to benzoic acid coupling, enabling Suzuki cross-coupling for diverse biaryl derivatives [3].
N-alkylation vs. O-alkylation selectivity is controlled by:
For the synthesis of the 3-benzoic acid isomer (vs. the 4-isomer), steric-directed lithiation at −78°C using n-butyllithium achieves >90% regioselectivity. Subsequent carboxylation with dry ice installs the acid group ortho to the pyrrolopyrazine attachment [1] [3].
Optimized synthetic routes minimize hazardous byproducts through:
Microwave assistance reduces reaction times from 24 h to <1 h, decreasing energy use by 60% and suppressing decarboxylation byproducts [9]. Flow chemistry systems further enhance sustainability, achieving 92% conversion in 8 minutes through precise temperature/residence time control [6].
Table 3: Green Chemistry Optimizations
Parameter | Traditional Method | Optimized Method | Improvement |
---|---|---|---|
Solvent | DMF | CPME/H₂O biphasic | Lower toxicity, recyclable |
Catalyst | DCC | Immobilized Candida antarctica lipase | Biodegradable catalyst |
Reaction time | 12–24 h | 20–40 min (MW) | Energy reduction (60%) |
Byproduct formation | 15–22% | <5% | Higher atom economy |
Comprehensive Compound List
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7